molecular formula C22H20Si B106885 Dimethyl(dinaphthalen-1-yl)silane CAS No. 18753-19-0

Dimethyl(dinaphthalen-1-yl)silane

Cat. No.: B106885
CAS No.: 18753-19-0
M. Wt: 312.5 g/mol
InChI Key: SHCZBMYTPGCRGJ-UHFFFAOYSA-N
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Description

Dimethyl(dinaphthalen-1-yl)silane is an organosilicon compound with the molecular formula C24H22Si and a molecular weight of 338.52 g/mol . Its structure features two naphthalen-1-yl groups attached to a silicon atom along with two methyl groups. This aromatic substitution pattern makes it a compound of interest in advanced materials research, particularly as a building block for synthesizing more complex silicon-containing architectures . Researchers utilize such silane-based monomers in the development of π-conjugated systems, such as Schiff base oligomers and polymers, which are investigated for their notable thermal stability and optoelectronic properties . These materials have potential applications in organic light-emitting diodes (OLEDs), polymer solar cells, and other organic electronic devices . The compound serves as a key precursor in metal-free synthetic routes, including catalytic hydrolysis, to access functionalized silanols and disiloxanediols . This product is intended for research purposes only and is not approved for use in humans, animals, or as a therapeutic agent.

Properties

CAS No.

18753-19-0

Molecular Formula

C22H20Si

Molecular Weight

312.5 g/mol

IUPAC Name

dimethyl(dinaphthalen-1-yl)silane

InChI

InChI=1S/C22H20Si/c1-23(2,21-15-7-11-17-9-3-5-13-19(17)21)22-16-8-12-18-10-4-6-14-20(18)22/h3-16H,1-2H3

InChI Key

SHCZBMYTPGCRGJ-UHFFFAOYSA-N

SMILES

C[Si](C)(C1=CC=CC2=CC=CC=C21)C3=CC=CC4=CC=CC=C43

Canonical SMILES

C[Si](C)(C1=CC=CC2=CC=CC=C21)C3=CC=CC4=CC=CC=C43

Other CAS No.

18753-19-0

Synonyms

Silane,dimethyl-di-1-naphthalenyl-

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Silanes

Compound Name Substituents on Silicon Key Properties/Applications References
Dimethyl(dinaphthalen-1-yl)silane 2 methyl, 2 naphthalen-1-yl High steric bulk, π-stacking capability
Dimethoxydi(naphthalen-1-yl)silane (6a) 2 methoxy, 2 naphthalen-1-yl Hydrolytic instability; SAM precursor
Dimethyl(phenyl)silane 2 methyl, 1 phenyl Lower steric hindrance; catalytic hydrosilylation
Chloromethyl(dimethyl)silane 2 methyl, 1 chloromethyl Reactive chloro group for functionalization
Dimethylsilanediol 2 hydroxyl, 2 methyl Hydrophilic; biological applications

Reactivity and Catalytic Behavior

  • Hydrosilylation Activity : Dimethyl(phenyl)silane undergoes hydrosilylation with alkenes at 40°C , whereas this compound’s bulky naphthyl groups likely reduce reaction rates due to steric hindrance.
  • Hydrolytic Stability: Methoxy-substituted silanes (e.g., 6a) hydrolyze readily to form silanols , whereas this compound’s methyl and aromatic groups confer greater hydrolytic stability compared to alkoxy or chlorinated analogs .

Table 2: Comparative Research Insights

Property/Outcome This compound Analogous Compounds
Thermal Stability High (due to aromatic groups) Lower in methoxy silanes (e.g., 6a)
Hydrolytic Resistance Superior to alkoxy-substituted silanes Methoxy silanes hydrolyze rapidly
Steric Hindrance Significant (reduced reactivity) Lower in phenyl or chloromethyl analogs
Adhesion Performance Potential for durable coatings Methoxy silanes preferred for dental bonds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Dimethyl(dinaphthalen-1-yl)silane, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves coupling naphthalene derivatives with dimethylsilane precursors via hydrosilylation or nucleophilic substitution. Liquid-phase deposition on silica substrates (e.g., SiO₂) is a common approach, where surface hydroxyl groups react with silane agents . Purity validation requires a combination of elemental analysis (C, H, Si content), chromatography (e.g., HPLC to detect unreacted precursors), and spectroscopic techniques such as NMR (to confirm Si-C bond formation and absence of byproducts) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural and surface properties of this compound?

  • Methodological Answer :

  • Solid-state NMR : Provides insights into Si-C bonding and molecular mobility. Cross-polarization magic-angle spinning (CP-MAS) NMR is particularly useful for studying silane monolayers .
  • FTIR-ATR : Measures alkyl chain tilt angles and gauche defects in surface-bound silanes .
  • XPS : Quantifies surface coverage and identifies oxidation states of silicon and carbon .
  • Chromatography : Reverse-phase HPLC with aged phases can assess silane chain retention and degradation over time .

Advanced Research Questions

Q. How can researchers resolve contradictions in surface coverage data between XPS and chromatographic analyses for silane-modified surfaces?

  • Methodological Answer : Discrepancies often arise due to differences in detection limits: XPS measures the top 1–10 nm of the surface, while chromatography reflects bulk behavior. To reconcile

  • Perform depth-profiling XPS to evaluate silane distribution across layers.
  • Combine with elemental analysis to correlate surface vs. bulk silicon content.
  • Use aged silane phases (where partial chain removal occurs) as controls to simulate incomplete coverage .

Q. What methodologies are appropriate for assessing the role of this compound in catalytic systems, such as hydrogenation or coupling reactions?

  • Methodological Answer :

  • Catalyst Design : Incorporate the silane into Cu/SiO₂ catalysts via surface modification. Monitor ethylene glycol selectivity in dimethyl oxalate hydrogenation using GC-MS .
  • Stability Testing : Expose the catalyst to thermal cycling (e.g., 200–400°C) and analyze silane retention via TGA and post-reaction XPS .
  • Kinetic Studies : Compare turnover frequencies (TOF) with unmodified catalysts to isolate silane-specific effects .

Q. How can computational modeling (e.g., DFT) complement experimental data to predict the electronic or steric effects of this compound in supramolecular systems?

  • Methodological Answer :

  • DFT Simulations : Calculate bond dissociation energies (Si-C, Si-O) and electron density maps to predict reactivity with substrates like silica or metals .
  • Molecular Dynamics (MD) : Simulate monolayer packing efficiency and alkyl chain orientation on SiO₂ surfaces, validated against experimental FTIR-ATR tilt angles .

Q. What in vitro models are suitable for evaluating the toxicological profile of this compound, and how should exposure protocols be designed?

  • Methodological Answer :

  • Cell-Based Assays : Use human lung epithelial cells (A549) or hepatocytes (HepG2) to assess cytotoxicity via MTT assays. Dose ranges should reflect occupational exposure limits (e.g., 0.1–10 µg/mL) .
  • Metabolic Stability : Incubate with liver microsomes to identify potential bioactivation pathways (e.g., cytochrome P450-mediated oxidation) .
  • Environmental Impact : Test biodegradability in OECD 301D closed-bottle tests, monitoring silane degradation products via LC-MS .

Application-Focused Questions

Q. How can researchers design experiments to evaluate this compound as a coupling agent in polymer composites or ceramic materials?

  • Methodological Answer :

  • Composite Fabrication : Blend the silane with polymers (e.g., polyethylene) or kaolinite clays. Use melt-processing or solvent casting, followed by tensile testing to measure mechanical reinforcement .
  • Interfacial Adhesion : Apply ToF-SIMS to map silane distribution at polymer-filler interfaces and correlate with fracture toughness .

Q. What methodological approaches are effective for studying the thermal and chemical stability of this compound under extreme conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct TGA-DSC under N₂/O₂ atmospheres to identify decomposition temperatures and exothermic oxidation events. Post-analysis via FTIR detects SiO₂ formation .
  • Chemical Resistance : Immerse silane-coated substrates in acidic (pH 2) or alkaline (pH 12) solutions for 24–72 hours. Monitor silane retention using XPS and contact angle measurements .

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